molecular formula C5H12Cl2N4O B13106129 Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride

Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride

Cat. No.: B13106129
M. Wt: 215.08 g/mol
InChI Key: GLBBRRFGFIXEKR-UHFFFAOYSA-N
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Description

Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired compound in good quantities.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as iodine have been used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Halogenated derivatives, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyrazine derivatives, which are valuable intermediates in drug synthesis .

Scientific Research Applications

Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride involves its interaction with molecular targets such as acetylcholinesterase. It binds to both the catalytic active site and peripheral anionic site of the enzyme, inhibiting its activity. This dual binding mode is consistent with a mixed inhibition pattern . Additionally, it exhibits antioxidant properties by scavenging free radicals .

Properties

Molecular Formula

C5H12Cl2N4O

Molecular Weight

215.08 g/mol

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydroimidazo[4,5-b]pyrazin-2-one;dihydrochloride

InChI

InChI=1S/C5H10N4O.2ClH/c10-5-8-3-4(9-5)7-2-1-6-3;;/h3-4,6-7H,1-2H2,(H2,8,9,10);2*1H

InChI Key

GLBBRRFGFIXEKR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C(N1)NC(=O)N2.Cl.Cl

Origin of Product

United States

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